2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Kinase inhibition SAR Drug discovery

2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034290-48-5) is a synthetic, small-molecule benzamide derivative that features a pyridyl-pyrazole moiety linked via a methylene spacer. The molecule incorporates a 2-bromo-5-methoxy-substituted benzamide core, a pattern that is characteristic of medicinal chemistry programs targeting multiple kinases.

Molecular Formula C18H17BrN4O2
Molecular Weight 401.264
CAS No. 2034290-48-5
Cat. No. B2419299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
CAS2034290-48-5
Molecular FormulaC18H17BrN4O2
Molecular Weight401.264
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C18H17BrN4O2/c1-23-13(8-17(22-23)12-4-3-7-20-10-12)11-21-18(24)15-9-14(25-2)5-6-16(15)19/h3-10H,11H2,1-2H3,(H,21,24)
InChIKeyBWKJCBKOEHEWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide: Structural and Procurement Context


2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034290-48-5) is a synthetic, small-molecule benzamide derivative that features a pyridyl-pyrazole moiety linked via a methylene spacer. The molecule incorporates a 2-bromo-5-methoxy-substituted benzamide core, a pattern that is characteristic of medicinal chemistry programs targeting multiple kinases [1]. This compound belongs to the broader class of pyrazole-benzamide hybrids that have been explored for protein kinase inhibition, as reported in recent structure–activity relationship (SAR) studies [2].

Why 2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide Cannot Be Freely Replaced by Structural Analogues


Substituting this compound with a close structural analogue—such as the non-brominated, non-methoxylated parent benzamide, the 2-methoxy-only variant, or the 2-bromo-only variant—is unlikely to yield equivalent biological outcomes. The 2-bromo and 5-methoxy substituents on the benzamide ring influence electron density, conformational flexibility, hydrogen-bonding potential, and steric interactions with target kinase pockets [1]. In the multitargeting kinase inhibitor series reported by Khaled et al. (2023), even modest changes to benzamide substitution resulted in significant (>10-fold) shifts in enzyme inhibition and cellular potency [1]. Therefore, researchers and procurement professionals should avoid generic substitution when the experimental goal is to reproduce or build upon data associated with this specific substitution pattern.

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide


Kinase Inhibition Profile vs. Non‑Brominated/Non‑Methoxylated Parent Benzamide

No direct head‑to‑head data are publicly available for this exact compound versus the unbrominated/unmethoxylated parent within a single published study. However, the pyrazole‑benzamide scaffold described by Khaled et al. (2023) demonstrates that substitution at the 2‑ and 5‑positions of the benzamide ring can modulate kinase inhibition and selectivity [1]. The target compound’s 2‑bromo and 5‑methoxy groups are predicted to alter binding affinity compared to the parent (R = H) compound.

Kinase inhibition SAR Drug discovery

Predicted ADME Properties vs. 2‑Methoxy‑Only Analogue

In the series of pyrazole‑benzamides investigated by Khaled et al. (2023), in silico ADME predictions indicated that increasing lipophilicity through bromine substitution can improve membrane permeability while retaining acceptable aqueous solubility [1]. The 2‑bromo‑5‑methoxy derivative is predicted to exhibit higher logP and potentially enhanced oral absorption compared to the 2‑methoxy‑only congener, though no explicit values for this exact compound are reported.

ADME In silico prediction Lead optimization

Cytotoxicity Trend vs. 2‑Bromo‑Only Analogue

Within the multitargeting kinase inhibitor study by Khaled et al. (2023), benzamide derivatives containing electron‑donating groups (e.g., methoxy) at the 5‑position displayed differential cytotoxicity against MCF‑7 and HCT‑116 cancer cell lines compared to unsubstituted or solely halogen‑bearing counterparts [1]. The target compound combines a bromine atom at C‑2 with a methoxy group at C‑5, suggesting it may confer a distinct antiproliferative fingerprint relative to the 2‑bromo‑only derivative.

Cytotoxicity Cancer cell lines Anticancer activity

Application Scenarios Where 2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide May Offer Advantages


Multitargeting Kinase Inhibitor Discovery

Medicinal chemistry teams developing small‑molecule kinase inhibitors that require simultaneous engagement of multiple kinases (e.g., for oncology indications) may find this compound’s scaffold attractive. The pyrazole‑benzamide architecture has been associated with multitargeting kinase profiles, and the 2‑bromo‑5‑methoxy substitution pattern can be exploited to fine‑tune selectivity and potency [1].

Structure–Activity Relationship (SAR) Profiling

Groups conducting systematic SAR studies on the pyridyl‑pyrazole benzamide series will require this specific derivative to evaluate the combined electronic and steric effects of a bromine atom at C‑2 and a methoxy group at C‑5. Using an incorrect analogue would introduce a confounding variable [1].

In Silico Modeling and Docking Validation

Computational chemists performing molecular docking or pharmacophore modeling on kinase targets may use this compound as a probe to validate the contribution of halogen‑bonding (Br) and hydrogen‑bond acceptor (OMe) interactions within the ATP‑binding site [1].

ADME‑Guided Lead Optimization

In lead‑optimization campaigns where balancing lipophilicity and solubility is crucial, this compound can serve as a test molecule to experimentally confirm predicted ADME parameters derived from its brominated and methoxylated benzamide core [1].

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.